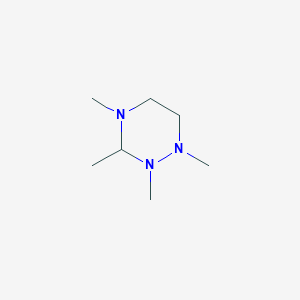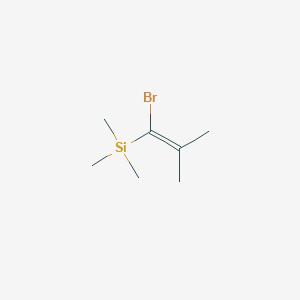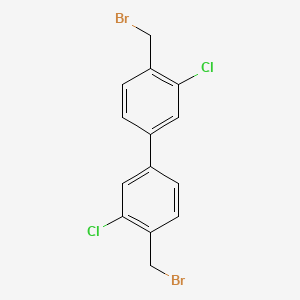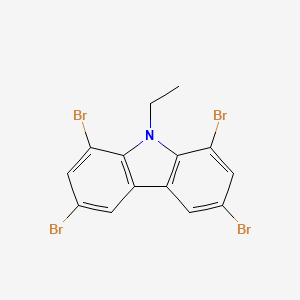
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is a brominated derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8, and an ethyl group at position 9 of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole can be synthesized through the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The reaction mixture is then poured into water with ice to precipitate the product, which is subsequently filtered and crystallized from a mixture of isopropanol and DMF .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the carbazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole-quinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced carbazole derivatives
Scientific Research Applications
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole involves its interaction with molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties enable it to absorb and emit light efficiently. In medicinal chemistry, its brominated structure may facilitate interactions with biological targets, potentially leading to cytotoxic effects against cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,6-Tribromo-9-ethyl-9H-carbazole: This compound has three bromine atoms instead of four and exhibits similar but slightly different chemical properties.
9-Ethyl-9H-carbazole: The non-brominated parent compound, which lacks the enhanced reactivity and unique properties imparted by the bromine atoms.
Uniqueness
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry .
Properties
CAS No. |
66294-03-9 |
|---|---|
Molecular Formula |
C14H9Br4N |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
1,3,6,8-tetrabromo-9-ethylcarbazole |
InChI |
InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3 |
InChI Key |
AADOXSWFWWSLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
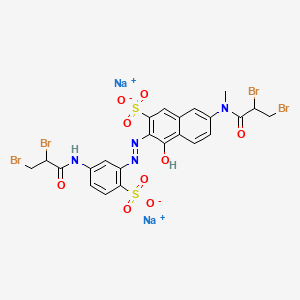
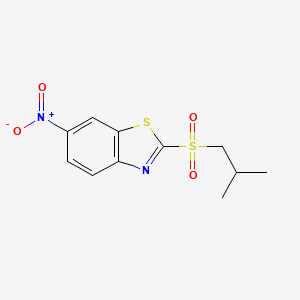
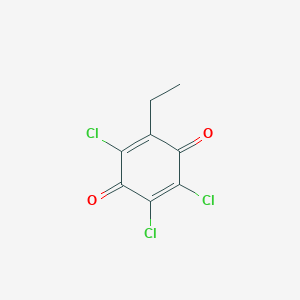
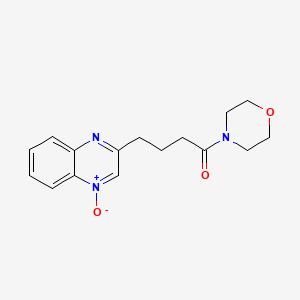
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
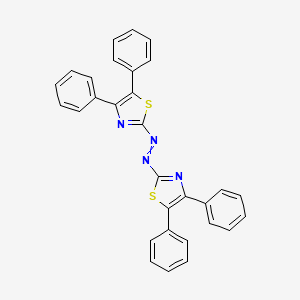
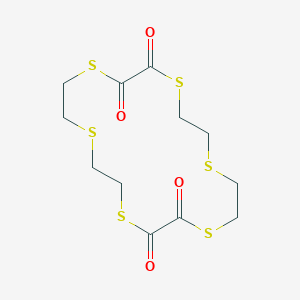
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
